Aminopropylcysteine
Description
Historical Context of Related Amino Acid Analogs
The exploration of amino acid analogs is rooted in the early days of biochemistry. Following the discovery and characterization of the 20 common amino acids, scientists began to synthesize or isolate structurally similar molecules to understand their effects on biological systems. researchgate.net These analogs were instrumental in elucidating metabolic pathways, understanding enzyme mechanisms, and even developing therapeutic agents. researchgate.net Early research often involved simple modifications, such as altering the side chain length or substituting functional groups. researchgate.net
The study of sulfur-containing amino acids like cysteine and methionine has a rich history. Cysteine was first isolated in the late 19th century, and its crucial role in protein structure through the formation of disulfide bonds was soon recognized. nih.gov The investigation of analogs of these sulfur-containing amino acids has led to significant discoveries. For instance, compounds like S-allyl-L-cysteine, found in garlic, have been extensively studied for their biological activities. researchgate.netmdpi.com Similarly, the study of homocysteine, an analog of cysteine with an additional methylene (B1212753) group, has been crucial in understanding cardiovascular health. ed.ac.uk The development and study of these and other analogs have provided a foundation for investigating more complex structures like aminopropylcysteine.
Significance of Sulfur-Containing Amino Acid Analogs in Biochemistry
Sulfur-containing amino acids are vital for a multitude of biological functions beyond their role in protein synthesis. mdpi.comnih.gov The sulfur atom, being less electronegative than oxygen, imparts unique properties to these molecules, including the ability to form stable yet reversible disulfide bonds, which are critical for protein folding and stability. researcher.life The thiol group of cysteine is a potent nucleophile and is often directly involved in enzymatic catalysis. mdpi.com
Amino acid analogs containing sulfur are significant for several reasons:
Enzyme Inhibition: By mimicking the natural substrate, these analogs can act as competitive or irreversible inhibitors of enzymes, allowing researchers to study enzyme mechanisms and develop potential therapeutic agents. google.com
Probing Protein Structure and Function: The incorporation of sulfur-containing amino acid analogs into proteins can introduce unique spectroscopic or reactive handles, enabling detailed studies of protein structure and dynamics. nih.gov
Modulation of Metabolic Pathways: These analogs can interfere with or modulate metabolic pathways, providing insights into cellular regulation. For example, analogs can affect the biosynthesis of crucial molecules like glutathione, an important antioxidant. nih.gov
Therapeutic Potential: Some sulfur-containing amino acid analogs have shown promise as drugs, including as anticancer and antimicrobial agents. nih.gov
The aminopropyl group, when attached to the sulfur atom of cysteine to form this compound, introduces a positively charged amino group at a specific distance from the cysteine backbone. This structural feature suggests potential interactions with negatively charged pockets in proteins, particularly enzymes involved in polyamine metabolism. nih.govnih.gov
Overview of Research Trajectories for this compound
Research on this compound, while not as extensive as for some other amino acid analogs, follows several logical trajectories based on its structure. The primary areas of investigation are centered on its synthesis, chemical properties, and its potential interactions with biological macromolecules, particularly enzymes.
Key research interests for this compound include:
Synthesis and Characterization: Developing efficient methods for the chemical synthesis of S-(3-aminopropyl)-L-cysteine is a fundamental prerequisite for any further biological studies. Characterization involves confirming its structure and determining its key chemical and physical properties.
Enzymology and Enzyme Inhibition: A major focus of research is its potential role as an inhibitor of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC). wikipedia.org The aminopropyl moiety mimics aspects of the structures of polyamines like spermidine (B129725) and spermine. nih.gov
Protein Structure and Engineering: Investigating whether this compound can be incorporated into proteins, either naturally or through protein engineering techniques, could open up possibilities for creating proteins with novel functions or properties. ed.ac.ukmdpi.com
Biochemical Effects: Understanding the broader effects of this compound on cellular processes, particularly those related to polyamine metabolism and oxidative stress, is a key area of interest. biorxiv.org
The following sections will delve into the specifics of what is known about this compound in these areas of research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
51785-96-7 |
|---|---|
Molecular Formula |
C6H14N2O2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
KLGFHUHSBPGOAU-YFKPBYRVSA-N |
SMILES |
C(CN)CSCC(C(=O)O)N |
Isomeric SMILES |
C(CN)CSC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CN)CSCC(C(=O)O)N |
Appearance |
Solid powder |
Other CAS No. |
51785-96-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-thiahomolysine aminopropylcysteine S-(3-aminopropyl)cysteine S-aminopropylcysteine |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Aminopropylcysteine and Its Analogs
Chemical Synthesis Approaches
Chemical synthesis provides a versatile and robust platform for producing aminopropylcysteine. These methods involve direct chemical reactions, often utilizing protective groups to ensure regioselectivity and stereochemical integrity.
The most direct method for synthesizing S-substituted cysteine derivatives is through the S-alkylation of cysteine's thiol group. nih.govresearchgate.net This nucleophilic substitution reaction involves the thiol group of cysteine attacking an electrophilic alkyl halide.
For the synthesis of S-(3-aminopropyl)cysteine, the reaction is typically performed by alkylating cysteine with a 3-halopropylamine, such as 3-bromopropylamine (B98683). nih.govnih.gov The thiol (-SH) group of cysteine is highly nucleophilic and readily reacts with the alkyl halide, forming a stable thioether bond and yielding this compound. creative-proteomics.com This reaction is generally carried out after the reduction of any disulfide bonds within a protein or on the free amino acid. nih.gov Optimized conditions for the complete alkylation of cysteine residues in proteins using 3-bromopropylamine have been established, and the resulting S-3-aminopropylcysteine is stable to the acid hydrolysis conditions used for amino acid analysis. nih.gov
The choice of alkylating agent is critical and depends on the desired final product and the reaction conditions. creative-proteomics.com A variety of agents have been developed for cysteine alkylation, each with different reactivities and specificities. creative-proteomics.comresearchgate.net A green chemistry approach has also been developed using alkyl thianthenium salts as the alkyl source, which provides an efficient pathway to alkylated cysteine-containing peptides under mild, metal-free conditions. rsc.org
Interactive Table: Common Alkylating Agents for Cysteine
| Alkylating Agent Class | Specific Example | Notes | Reference |
|---|---|---|---|
| Haloalkylamines | 3-Bromopropylamine | Specific reagent for forming S-(3-aminopropyl)cysteine. | nih.govnih.gov |
| Haloacetamides/Haloacids | Iodoacetamide, Iodoacetic Acid | Commonly used for general cysteine alkylation in proteomics. | creative-proteomics.comresearchgate.netnih.gov |
| Maleimides | N-ethylmaleimide (NEM) | Reacts rapidly and specifically with thiol groups. | creative-proteomics.comresearchgate.net |
| Vinyl Pyridines | 4-Vinylpyridine | Used for modifying cysteine for subsequent protein sequence analysis. | researchgate.netnih.gov |
| Thianthenium Salts | Alkyl Thianthenium Salts | A modern, green chemistry approach for S-alkylation in flow reactors. | rsc.org |
The biological activity of amino acids and their derivatives is often dependent on the absolute configuration of the α-carbon. nih.gov Therefore, controlling the stereochemistry during synthesis is paramount. Stereoselective synthesis aims to produce a specific enantiomer (L- or D-isomer) in high purity. youtube.com
There are several strategies for the asymmetric synthesis of amino acids:
Chiral Pool Synthesis : The most straightforward approach for synthesizing enantiomerically pure this compound is to start with a commercially available chiral precursor, such as L-cysteine or D-cysteine. youtube.com Since the S-alkylation reaction with an achiral reagent like 3-bromopropylamine does not affect the stereocenter at the α-carbon, starting with L-cysteine will yield L-aminopropylcysteine. researchgate.net
Chiral Auxiliaries : In cases where a chiral starting material is not available, a chiral auxiliary can be used. youtube.com A chiral auxiliary is a temporary chemical compound that is attached to the substrate to guide the reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. youtube.comyoutube.com
Asymmetric Catalysis : This approach uses a chiral catalyst to influence the stereochemical outcome of the reaction. For example, chiral Ni(II) complexes of Schiff bases have been successfully used in the asymmetric synthesis of various α-amino acids. nih.gov Photoredox-mediated processes using chiral N-sulfinyl imines as radical acceptors have also been developed for the asymmetric synthesis of unnatural amino acids. rsc.org These advanced methods allow for the creation of specific enantiomers with high efficiency. nih.gov
This compound possesses multiple reactive functional groups: an α-amino group, a carboxylic acid group, and a terminal amino group on the propyl side chain. To achieve selective reactions, particularly during peptide synthesis, these functional groups must be temporarily blocked with protecting groups. organic-chemistry.orgwikipedia.orgnih.gov
Carbobenzoxy (Cbz or Z) Derivatives : Historically, the carbobenzoxy group was a cornerstone of peptide chemistry. youtube.com Studies have detailed the synthesis of Nα- and Nω-carbobenzoxy derivatives of S-aminopropylcysteine (SAPC). publish.csiro.au The Nω-benzylidene derivative of SAPC can be reacted with benzyl (B1604629) chloroformate to yield both the Nα- and Nω-Cbz protected compounds. publish.csiro.au The Cbz group is stable to mild acids and bases but can be removed by hydrogenolysis. youtube.com
Modern Orthogonal Protecting Groups : In modern solid-phase peptide synthesis (SPPS), the most common protecting groups for the α-amino group are fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). youtube.compeptide.com For this compound, this means a building block must have three protecting groups. A commercially available example is Fmoc-S-(Boc-3-aminopropyl)-L-cysteine , also written as Fmoc-L-Cys(Boc-3-aminopropyl)-OH. chemimpex.comscbt.com In this molecule:
The Fmoc group protects the α-amino group and is removed by a mild base (e.g., piperidine). peptide.com
The Boc group protects the terminal amino group on the propyl side chain and is removed by a moderate acid (e.g., trifluoroacetic acid, TFA). peptide.com
The carboxylic acid group is activated for coupling without protection during SPPS.
The thiol group of the parent cysteine is already alkylated, so it does not require a traditional thiol protecting group like Trityl (Trt) or Acetamidomethyl (Acm). bachem.com
Interactive Table: Key Protecting Groups in this compound Chemistry
| Protecting Group | Abbreviation | Functional Group Protected | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | youtube.compeptide.com |
| tert-Butyloxycarbonyl | Boc | Side-chain Amino (or α-Amino) | Acid (e.g., Trifluoroacetic Acid - TFA) | youtube.compeptide.com |
| Benzyloxycarbonyl (Carbobenzoxy) | Cbz or Z | Amino | Hydrogenolysis | youtube.compublish.csiro.au |
| Trityl | Trt | Thiol (of Cysteine) | Acid (e.g., TFA) | peptide.combachem.com |
| Acetamidomethyl | Acm | Thiol (of Cysteine) | Stable to acid; removed by specific reagents like iodine or silver ions. | bachem.com |
The primary advanced application for a protected this compound building block is its incorporation into peptides to create complex constructs with novel properties. nih.gov The dominant technique for this is solid-phase peptide synthesis (SPPS). wikipedia.org
SPPS allows for the stepwise assembly of a peptide chain while it is covalently attached to an insoluble polymer resin. wikipedia.orglsu.edu The process involves repeated cycles of Nα-deprotection and coupling of the next protected amino acid. sigmaaldrich.com
The synthesis of a peptide containing this compound would proceed as follows:
A suitable resin is chosen, and the first amino acid is attached. lsu.edu
The Nα-Fmoc group of the resin-bound amino acid is removed using a base.
The protected building block, Fmoc-S-(Boc-aminopropyl)-L-cysteine , is activated and coupled to the free amino group on the resin. chemimpex.com
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups (like the Boc group on the aminopropyl moiety) are removed simultaneously, typically using a strong acid cocktail such as TFA. sigmaaldrich.com
This methodology allows for the precise placement of this compound within a peptide sequence, enabling the synthesis of complex molecules for structure-activity relationship studies or the development of new therapeutic peptides. nih.govnih.gov
Enzymatic Synthesis and Biocatalysis
Enzymatic methods offer a green and highly specific alternative to chemical synthesis. These reactions are carried out under mild conditions and can exhibit perfect stereoselectivity.
While specific enzymes dedicated to this compound synthesis are not well-documented, existing enzymatic pathways for cysteine and its derivatives can be harnessed for its in vitro production. The biosynthesis of cysteine in bacteria and plants is a two-step process catalyzed by serine acetyltransferase (SAT) and O-acetylserine (thiol)lyase (OASTL), also known as cysteine synthase. nih.govoup.comresearchgate.netnih.gov
O-acetylserine (thiol)lyase (OASTL) : This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the final step of cysteine synthesis, which involves the transfer of a sulfide (B99878) group to O-acetylserine (OAS) to form cysteine. oup.com Crucially, OASTL is known to have a broad substrate specificity for the thiol donor. It can utilize various thiols, not just hydrogen sulfide. It is plausible that OASTL could accept 3-aminopropane-1-thiol as a substrate, reacting it with OAS to produce S-(3-aminopropyl)-L-cysteine in an in vitro biocatalytic system.
Cysteine Desulfhydrase : Certain enzymes, such as cysteine desulfhydrase, can catalyze the synthesis of L-cysteine derivatives from β-substituted alanines and a thiol. google.com A patented process describes using this enzyme to produce various S-substituted L-cysteine derivatives in high yields under mild conditions. google.com This suggests a potential enzymatic route where the enzyme could catalyze the reaction between a suitable β-substituted L-alanine and 3-aminopropane-1-thiol to stereospecifically produce L-aminopropylcysteine.
These enzymatic strategies represent a promising avenue for the sustainable and highly selective synthesis of this compound and its analogs.
Role of Specific Enzymes in this compound Biocatalysis (e.g., cystathionine-β-synthase from L-serine and cysteamine)
Cystathionine-β-synthase (CBS) is a pivotal pyridoxal 5'-phosphate (PLP) dependent enzyme primarily known for its role in the transsulfuration pathway, where it catalyzes the condensation of L-serine and L-homocysteine to form L-cystathionine. proteopedia.orgnih.gov This reaction is a crucial step in the biosynthesis of cysteine in mammals. proteopedia.org The catalytic mechanism of CBS involves a β-replacement reaction. nih.govwikipedia.org Initially, L-serine binds to the PLP cofactor in the enzyme's active site, forming an external aldimine. This is followed by the elimination of a water molecule to generate a key amino-acrylate intermediate. proteopedia.orgwikipedia.org Subsequently, a sulfur nucleophile, typically L-homocysteine, attacks this intermediate, leading to the formation of cystathionine (B15957). wikipedia.org
The substrate promiscuity of cystathionine-β-synthase allows it to accept alternative substrates, a characteristic that is exploited for the synthesis of this compound analogs. proteopedia.org Research has demonstrated that CBS can catalyze the condensation of L-serine with cysteamine (B1669678). In this reaction, cysteamine acts as the sulfur nucleophile, attacking the amino-acrylate intermediate derived from L-serine. This biocatalytic reaction yields S-(2-aminoethyl)-L-cysteine, a close structural analog of this compound. This demonstrates the versatility of CBS in generating diverse amino acid structures beyond its canonical physiological role.
The table below summarizes the key components and products of the CBS-catalyzed reaction for the synthesis of an this compound analog.
| Enzyme | Substrate 1 | Substrate 2 | Product |
| Cystathionine-β-synthase | L-Serine | Cysteamine | S-(2-aminoethyl)-L-cysteine |
Utilization of Precursors in Enzymatic Formation (e.g., pantetheine)
The enzymatic synthesis of this compound and its analogs can be influenced by the availability and form of the necessary precursors. Pantetheine (B1680023), a key component in the biosynthesis of coenzyme A (CoA), has been identified as an effective precursor for providing the cysteamine moiety required in the synthesis of S-(2-aminoethyl)-L-cysteine. nih.gov Pantetheine itself is formed from pantothenate (vitamin B5), cysteine, and ATP. nih.gov
In the context of S-(2-aminoethyl)-L-cysteine synthesis, pantetheine can serve as a more efficient donor of cysteamine than free cysteamine itself. The enzymatic system for this process involves the hydrolysis of pantetheine to release cysteamine, which is then utilized by cystathionine-β-synthase in the condensation reaction with L-serine. This indicates a potential biological role for pantetheine beyond its function as an intermediate in CoA biosynthesis, highlighting its capacity to supply building blocks for other metabolic pathways. nih.gov The use of pantetheine as a precursor demonstrates a metabolic link between coenzyme A synthesis and the generation of specific non-proteinogenic amino acids.
The following table illustrates the role of pantetheine as a precursor in the enzymatic synthesis of an this compound analog.
| Precursor | Intermediate Product | Enzyme System | Final Product |
| Pantetheine | Cysteamine | Pantetheinase, Cystathionine-β-synthase | S-(2-aminoethyl)-L-cysteine |
Iii. Derivatization and Functionalization of Aminopropylcysteine
Chemical Modification of Aminopropylcysteine for Functional Probes
The distinct reactivity of the thiol and amine functionalities within the this compound structure enables its specific modification for the development of targeted chemical probes. These probes are instrumental in studying biological processes and interactions at a molecular level. nih.govresearchgate.net
The presence of both a nucleophilic thiol group and a primary amine group on the same molecule allows for dual and site-selective conjugation reactions. The thiol group's unique nucleophilicity, especially in its deprotonated thiolate form, makes it a prime target for specific modification. researchgate.net Common strategies involve reactions with electrophiles like maleimides and vinyl sulfones, which show high selectivity for thiols under controlled pH conditions. thno.org This thiol-selective chemistry is a cornerstone in bioconjugation, enabling the attachment of various moieties to proteins and peptides at cysteine residues. researchgate.netmdpi.com
Simultaneously, the primary amine offers an orthogonal site for conjugation. Standard amine-reactive chemistry, such as reactions with N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be employed to attach different functional groups. A notable strategy involves the use of dibromomaleimides, where sequential conjugation with a thiol and then an amine can occur in a one-pot reaction. rsc.org This approach not only allows for dual functionalization but also results in a stable conjugate, as the addition of the amine deactivates the electrophilicity of the maleimide (B117702) ring, preventing undesired side reactions. rsc.org This dual-functionality makes this compound derivatives valuable for creating trifunctional conjugates, where one part can be attached to a biomolecule, another to a reporter group (like a fluorophore), and the third to another molecule of interest. rsc.orgresearchgate.net
| Functional Group | Reactive Partner (Electrophile) | Resulting Linkage | Key Features |
|---|---|---|---|
| Thiol (-SH) | Maleimide | Thiosuccinimide | High selectivity for thiols; widely used in protein modification. researchgate.netrsc.org |
| Thiol (-SH) | Vinyl Sulfone | Thioether | Forms a very stable covalent bond; avoids reaction with amines at acidic pH. thno.org |
| Amine (-NH₂) | NHS Ester | Amide | Common and efficient method for labeling primary amines. researchgate.net |
| Thiol & Amine | Dibromomaleimide | Aminothiomaleimide | Allows for one-pot, sequential dual functionalization and stabilization. rsc.org |
This compound can be incorporated into peptide and protein chains as a non-canonical amino acid (ncAA). This is typically achieved during solid-phase peptide synthesis, where it is introduced as a protected building block. Once integrated, the unique side chain of this compound, containing both the thiol and amine groups, provides a reactive handle for post-synthetic modifications. nih.gov
This bifunctional side chain is particularly useful for creating constrained or "stapled" peptides. These are peptides that are locked into a specific conformation, often helical, through a covalent cross-link. By placing this compound and another reactive amino acid at appropriate positions within a peptide sequence, a linker can be introduced that reacts with both side chains, thereby creating a cyclic or stapled structure. Such conformational constraints can enhance the peptide's binding affinity, selectivity, and stability against enzymatic degradation. nih.gov The process of forming these peptide bonds involves linking the amino group of one amino acid to the carboxylic acid group of another, creating a polypeptide chain with distinct N- and C-termini. youtube.comyoutube.com The unique side chains, or R-groups, of the incorporated amino acids dictate the final structure and function of the protein. youtube.com
Cyclic and Polymeric Derivatives of this compound
The structure of this compound is conducive to the formation of both cyclic monomers and the construction of larger polymeric materials, serving as a versatile building block in materials science and medicinal chemistry.
This compound can undergo intramolecular cyclization to form heterocyclic structures. A prime example is the formation of 1,4-thiazepane-3-carboxylic acid. This seven-membered ring system is formed through a condensation reaction involving the terminal amine and the carboxylic acid, with the thiol group being an integral part of the resulting heterocyclic ring. The synthesis of related cyclic structures, such as benzo-1,4-thiazine derivatives, can be achieved through the cyclocondensation of aminothiols with compounds like α-haloketones or dicarbonyls. beilstein-journals.org The ability to form such cyclic amino acid derivatives is significant, as ring size and substituents can be varied to develop compounds tailored for specific applications. researchgate.net These cyclic structures often exhibit unique biological activities and conformational preferences compared to their linear counterparts. nih.govnih.gov
| Starting Material | Reaction Type | Cyclic Product Example | Significance |
|---|---|---|---|
| This compound | Intramolecular Cyclization | 1,4-thiazepane-3-carboxylic acid | Forms a seven-membered heterocyclic amino acid derivative. |
| 2-Aminobenzenethiol | Cyclocondensation | 2H-benzo[b] researchgate.netbeilstein-journals.orgthiazin-3(4H)-one | Demonstrates a common route to form thiazine-containing rings. beilstein-journals.org |
In polymer chemistry, this compound serves as a valuable functional monomer. Its ability to participate in reactions via its amine, thiol, and carboxyl groups allows for its incorporation into various polymer backbones or as a pendant group providing specific functionality. For instance, amine-terminated polymers can be created and subsequently modified, using the reactive amine groups as points of attachment for other molecules. nih.govnih.gov
This functionality is particularly relevant in the design of scaffolds for tissue engineering. rsc.orgmdpi.com An ideal scaffold should be biocompatible, biodegradable, and mimic the natural extracellular matrix (ECM) to support cell attachment, growth, and differentiation. nih.govnih.gov Polymers functionalized with this compound or its derivatives can provide specific chemical cues to cells. The amine groups can be protonated to create positive charges that enhance cell adhesion, while the thiol groups can be used for cross-linking to control the mechanical properties of the scaffold or for the covalent attachment of growth factors and other bioactive molecules. nih.govmdpi.com
Radiolabeled this compound Derivatives for Research Applications
The derivatization of this compound is crucial for the development of radiolabeled compounds used in nuclear medicine for diagnostic imaging (PET and SPECT) and research. mdpi.comlongdom.org The process involves attaching a radionuclide to a derivative of this compound, which then acts as a tracer to study biological pathways or visualize specific targets in vivo. nih.gov
The thiol group of this compound is an excellent site for attaching radionuclides. thno.org One common strategy is to conjugate the thiol with a chelator molecule, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). These chelators can then firmly bind metallic radioisotopes like gallium-68 (B1239309) (⁶⁸Ga), copper-64 (⁶⁴Cu), or technetium-99m (⁹⁹mTc). mdpi.com For example, a maleimide-functionalized chelator can be reacted with the thiol group of an this compound-containing peptide, followed by complexation with the desired metallic radionuclide. thno.org
Another approach involves labeling with radiohalogens, such as fluorine-18 (B77423) (¹⁸F), the most commonly used radionuclide for PET imaging. mdpi.comnih.gov This is often accomplished by using a "prosthetic group," which is a small molecule that is first radiolabeled with ¹⁸F and then conjugated to the this compound derivative. For instance, a maleimide-containing molecule like N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) can be synthesized and subsequently attached to the thiol group. thno.org These radiolabeling strategies leverage the specific reactivity of the thiol group to create stable, targeted radiotracers for a wide range of research and potential diagnostic applications. longdom.org
| Radionuclide | Labeling Strategy | Example Conjugate/Prosthetic Group | Imaging Modality |
|---|---|---|---|
| Fluorine-18 (¹⁸F) | Prosthetic group conjugation to thiol | [¹⁸F]FBEM (N-[2-(4-¹⁸F-fluorobenzamido)ethyl]maleimide) | PET |
| Gallium-68 (⁶⁸Ga) | Chelation via thiol-linked chelator | ⁶⁸Ga-NOTA-Maleimide | PET |
| Technetium-99m (⁹⁹mTc) | Chelation via thiol-linked chelator | ⁹⁹mTc-BAT (bis-amino-bis-thiol) chelator conjugate mdpi.com | SPECT |
| Copper-64 (⁶⁴Cu) | Chelation via thiol-linked chelator | ⁶⁴Cu-DOTA-Maleimide | PET |
Iv. Enzymology and Metabolic Pathways Involving Aminopropylcysteine
Aminopropylcysteine as an Enzyme Substrate
This compound can be acted upon by enzymes that typically process L-amino acids, leading to the removal of its α-amino group and the formation of corresponding keto-derivatives.
L-amino acid oxidases (LAAOs, EC 1.4.3.2) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govwikipedia.orgwalshmedicalmedia.com These enzymes are found in a wide variety of organisms, but those present in snake venoms are particularly well-characterized and potent. nih.govufc.brnih.govresearchgate.net The reaction mechanism involves the oxidation of the amino acid to an imino acid, with the concomitant reduction of the FAD cofactor to FADH2. The imino acid is then non-enzymatically hydrolyzed to an α-keto acid and ammonia. Molecular oxygen reoxidizes the FADH2, completing the catalytic cycle and producing hydrogen peroxide as a byproduct. nih.govwikipedia.org
S-aminopropylcysteine has been identified as a substrate for snake venom L-amino acid oxidase. nih.gov The enzyme catalyzes the oxidative deamination of S-aminopropylcysteine, leading to the formation of its corresponding keto-derivative. nih.gov This reaction is part of the broader substrate specificity of LAAOs, which often act on hydrophobic and aromatic amino acids but can also process others, including those with sulfur atoms. walshmedicalmedia.comufc.br
| Enzyme | Source | Substrate | Key Finding | Reference |
| L-Amino Acid Oxidase | Snake Venom | S-aminopropylcysteine | Catalyzes oxidative deamination to the corresponding keto-derivative. | nih.gov |
Transaminases, or aminotransferases, catalyze the transfer of an amino group from an amino acid to an α-keto acid, a crucial process in amino acid metabolism. mdpi.com Bovine liver glutamine transaminase (EC 2.6.1.15), now more commonly known as glutamine-ketoacid aminotransferase, is a key enzyme in the glutaminase (B10826351) II pathway and exhibits broad substrate specificity. nih.gov
Research has demonstrated that S-(3-aminopropyl)cysteine is effectively deaminated by bovine liver glutamine transaminase. nih.gov The enzyme recognizes APC as a substrate, facilitating the removal of its amino group. nih.gov Kinetic studies have shown that the presence of a sulfur atom in the side chain does not significantly hinder the substrate specificity of this enzyme; however, the length of the carbon chain does have some influence. nih.gov
The enzymatic deamination of this compound, whether by oxidative deamination or transamination, results in the formation of its corresponding α-keto acid, S-(3-aminopropyl)-thiopyruvic acid. nih.govnih.gov This α-keto acid is a key intermediate in the metabolic processing of APC. nih.govnih.govwikipedia.orgnih.govmdpi.comorganic-chemistry.orgresearchgate.net
A notable characteristic of the keto-derivative of S-aminopropylcysteine is its subsequent spontaneous cyclization. The S-(3-aminopropyl)-thiopyruvic acid molecule undergoes an intramolecular reaction to form a stable, seven-membered cyclic ketimine. nih.govnih.gov This cyclized derivative has a distinct ultraviolet absorption spectrum, with a maximum absorbance at 296 nm, which has been used for its identification and characterization by comparing it with chemically synthesized authentic samples. nih.govnih.gov
| Enzyme Reaction | Initial Product | Final Product | Key Feature | Reference |
| Oxidative Deamination / Transamination | S-(3-aminopropyl)-thiopyruvic acid | Cyclic Ketimine Derivative | Spontaneous cyclization of the alpha-keto acid. | nih.govnih.gov |
This compound as a Probe for Enzyme Mechanism Studies
The ability of this compound and its analogs to mimic natural amino acid residues has made them valuable tools for elucidating enzyme structure-function relationships and reaction mechanisms.
Site-directed mutagenesis and chemical modification are powerful techniques in protein engineering used to investigate the role of specific amino acid residues in enzyme function. nih.govpatsnap.com Site-directed mutagenesis allows for the precise substitution of one amino acid for another, enabling the study of how this change affects catalytic activity, substrate binding, or protein stability. patsnap.comnih.govnih.govbath.ac.ukmdpi.com Chemical modification involves the covalent attachment of specific chemical groups to amino acid side chains, which can help identify residues in or near the active site. nih.govnsf.govbiologiachile.clnih.gov
In this context, cysteine residues are particularly useful targets for chemical modification due to the high nucleophilicity of their thiol group. nih.gov A common strategy involves using site-directed mutagenesis to replace a key active site residue (like lysine) with a cysteine. nih.govnih.gov This unique cysteine can then be specifically modified with a reagent that mimics the original side chain or introduces a novel functionality. S-(2-aminoethyl)cysteine, an analog of this compound, is formed by the chemical modification of a cysteine residue with ethylenimine, effectively converting the cysteine into a lysine (B10760008) analog. nih.gov This strategy allows for a highly specific reintroduction of an amino group at a desired position to probe its function. nih.govnih.gov
The strategy of replacing an active site residue with a cysteine and then chemically modifying it to create an analog has been applied to study several enzymes.
Aspartate Aminotransferase: In thermostable aspartate aminotransferase, the crucial active-site lysine-239, which forms a Schiff base with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, was replaced with a cysteine via site-directed mutagenesis. nih.gov This Cys-239 was then aminoethylated to produce S-(2-aminoethyl)cysteine (SAEC), an analog of lysine. The resulting mutant enzyme (K239SAEC) retained about 14% of the wild-type activity, demonstrating that the SAEC residue could functionally, albeit less efficiently, substitute for lysine in the catalytic mechanism. nih.gov Kinetic analysis showed that the maximum reaction rates (kmax) were lower, but the affinity for most substrates was similar to the wild-type enzyme. nih.gov This approach provided valuable insights into the spatial and chemical requirements of the active site. nih.govnih.gov
Ribonuclease A: The active site of bovine pancreatic ribonuclease A contains a critical lysine residue, K41, which is essential for catalysis. nih.govresearchgate.net To probe its role, K41 was replaced with a cysteine (K41C) using site-directed mutagenesis. nih.gov The sulfhydryl group of this engineered cysteine was then alkylated with various haloalkylamines to create a series of lysine analogs with different side-chain lengths. This semisynthetic approach revealed that the catalytic efficiency was highly dependent on the precise positioning of the terminal amino group, confirming its role in stabilizing the transition state of the reaction. nih.gov While this compound itself was not used in this specific study, the methodology highlights how such analogs are employed to dissect enzymatic mechanisms. nih.govsemanticscholar.orgbohrium.com
Ribulose-bisphosphate Carboxylase/Oxygenase (RuBisCO): RuBisCO is a complex enzyme central to photosynthetic carbon fixation. nih.govebi.ac.ukebi.ac.uk Its active site involves numerous residues that coordinate the substrate and facilitate catalysis. While direct studies using this compound as a probe for RuBisCO are not prominent, the enzyme's active site has been extensively studied using site-directed mutagenesis of key lysine and other residues. These studies are fundamental to understanding the conformational changes that occur upon activation and substrate binding. nih.gov The chemical modification and analog substitution strategies employed in other enzymes provide a blueprint for how this compound could potentially be used to investigate the function of specific lysine residues within the intricate active site of RuBisCO.
| Enzyme | Residue Studied | Method | Analog Used/Strategy | Key Insight | Reference |
| Aspartate Aminotransferase | Lys-239 | Site-Directed Mutagenesis & Chemical Modification | S-(2-aminoethyl)cysteine (SAEC) | SAEC can functionally replace the active site lysine, confirming its role in catalysis. | nih.gov |
| Ribonuclease A | Lys-41 | Site-Directed Mutagenesis & Chemical Modification | Haloalkylamine derivatives of Cys | Catalytic efficiency is highly sensitive to the length and position of the lysine-like side chain. | nih.gov |
| Ribulose-bisphosphate Carboxylase/Oxygenase | Active Site Lysines | Site-Directed Mutagenesis | N/A (General Strategy) | Elucidation of the roles of key residues in substrate binding and catalysis. | nih.gov |
Recognition by Biological Transport and Processing Systems
The interaction of this compound with the intricate machinery of cellular transport and protein synthesis is a critical aspect of its biological profile. The structural similarity of this compound to the proteinogenic amino acid cysteine suggests potential interactions with systems designed to recognize and process cysteine. However, the replacement of the thiol group with an aminopropyl group introduces significant chemical differences that influence these interactions.
While direct studies on the transport of this compound are limited, research on structurally related compounds provides valuable insights. A study on S-(3-amino-3-oxopropyl)-cysteine, a compound bearing a similar side chain modification, demonstrated its transport into intestinal Caco-2 cells via the neutral and cationic amino acid transporter system. nih.gov This finding suggests that this compound, also a non-protein amino acid, could potentially be recognized and transported by the same system.
The family of cationic amino acid transporters (CATs) is responsible for the cellular uptake of cationic amino acids like arginine and lysine. nih.govphysoc.org These transporters, which are part of the larger solute carrier family 7 (SLC7), exhibit varying affinities and tissue distributions. nih.govox.ac.ukresearchgate.net System y+, for instance, is selective for cationic amino acids. nih.gov Given that this compound possesses a primary amino group in its side chain, it would carry a positive charge at physiological pH, making it a plausible substrate for these transporters. The transport of cationic amino acids by CATs is typically a sodium-independent process. physoc.org
The interaction with these transport systems is a crucial determinant of the bioavailability and cellular concentration of this compound, which in turn would affect its subsequent metabolic fate and biological activity.
Aminoacyl-tRNA synthetases are enzymes that play a crucial role in the fidelity of protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. wikipedia.org The cysteinyl-tRNA synthetase (CysRS) is specifically responsible for recognizing cysteine and catalyzing its attachment to tRNACys.
Research has shown that CysRS exhibits a high degree of substrate specificity and does not possess a separate editing domain to correct misacylation, a feature present in many other aminoacyl-tRNA synthetases. nih.gov This high fidelity is primarily attributed to a specific molecular mechanism within the enzyme's active site. A key feature of the CysRS active site is the presence of a zinc ion that forms a direct interaction with the thiolate group of the cysteine substrate. nih.gov This zinc-thiolate interaction is a critical determinant for substrate binding and proper positioning for the subsequent enzymatic reaction.
Given that this compound lacks the thiol group and instead has an aminopropyl group, it is highly unlikely to be recognized and activated by CysRS. The absence of the thiol moiety would preclude the crucial interaction with the zinc ion in the active site, thus preventing its incorporation into the protein synthesis machinery. Molecular dynamics and quantum mechanics/molecular mechanics modeling have further elucidated the kinetic and thermodynamic basis for the high specificity of CysRS, showing a significantly higher energy barrier for the activation of similar but non-cognate amino acids like serine. nih.gov This stringent selection mechanism ensures that only cysteine is incorporated into proteins, and by extension, excludes molecules like this compound. Indirect pathways for cysteine incorporation onto tRNA have been identified in some organisms, but these are also highly specific. frontiersin.orgresearchgate.net
Biosynthesis of Cysteine as a Precursor to this compound Formation
While the direct biosynthetic pathway for this compound is not well-characterized, its formation would logically depend on the availability of its precursor, cysteine. The biosynthesis of cysteine varies significantly between mammals and lower organisms like bacteria and plants.
In mammals , cysteine is considered a semi-essential amino acid, as it can be synthesized from the essential amino acid methionine. wikipedia.org The pathway, known as the transsulfuration pathway, begins with the conversion of methionine to homocysteine. wikipedia.orgnih.gov Homocysteine then reacts with serine, in a reaction catalyzed by the enzyme cystathionine (B15957) β-synthase, to form cystathionine. wikipedia.orgnih.gov Subsequently, the enzyme cystathionine γ-lyase cleaves cystathionine to yield cysteine and α-ketobutyrate. wikipedia.orgnih.gov
In contrast, bacteria and plants synthesize cysteine from serine through a two-step pathway. wikipedia.orgnih.govyoutube.comresearchgate.net The first step involves the acetylation of serine by the enzyme serine acetyltransferase (SAT), using acetyl-CoA as the acetyl group donor, to form O-acetylserine. nih.govresearchgate.netnih.gov In the second step, the enzyme O-acetylserine sulfhydrylase (OASS), also known as cysteine synthase, catalyzes the replacement of the acetyl group with a sulfide (B99878) group, forming cysteine. nih.govresearchgate.netresearchgate.net This pathway is subject to feedback inhibition by cysteine, which regulates its own production. nih.gov
The availability of cysteine from these biosynthetic routes is a prerequisite for the potential endogenous formation of this compound, likely through a subsequent enzymatic modification where the aminopropyl group is attached to the sulfur atom of cysteine.
V. Analytical Methodologies for Aminopropylcysteine Research
Chromatographic Separation and Detection
Chromatography is a cornerstone for the analysis of aminopropylcysteine, allowing for its separation from complex mixtures prior to detection and quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, are pivotal in this field.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of amino acids, including this compound. nih.gov For these compounds to be amenable to GC analysis, they must first be chemically modified into volatile and thermally stable derivatives. researchgate.net A common derivatization strategy involves the use of reagents like tert-butyldimethylsilyl (tBDMS). nih.gov This process increases the volatility of the amino acid, allowing it to travel through the gas chromatograph.
The general workflow involves:
Derivatization: The sample containing this compound is treated with a silylating agent to convert the polar functional groups (amine and carboxylic acid) into less polar, volatile silyl (B83357) ethers and esters.
Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase. youtube.com
Detection and Identification: As the separated components exit the column, they enter the mass spectrometer. In a tandem mass spectrometry (MS/MS) setup, such as a triple quadrupole system, a specific ion from the analyte (the precursor ion) is selected, fragmented, and then the resulting product ions are detected. youtube.com This two-stage mass filtering significantly reduces chemical noise and enhances selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices. youtube.comyoutube.com The use of stable-isotope labeled standards can further improve the accuracy of quantification. nih.gov
Table 1: Typical Parameters for Amino Acid Analysis by GC-MS
| Parameter | Description | Example |
| Derivatization Reagent | Converts analyte to a volatile form. | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for tBDMS derivatization. nih.gov |
| GC Column | Separates the derivatized analytes. | Fused-silica capillary column (e.g., Optima 17, 15 m x 0.25 mm I.D.). nih.gov |
| Ionization Mode | Method for creating ions from the analyte. | Electron Ionization (EI) or Chemical Ionization (CI). nih.govyoutube.com |
| Mass Analyzer | Separates ions based on mass-to-charge ratio. | Single Quadrupole or Triple Quadrupole (for MS/MS). nih.govyoutube.com |
| Detection Mode | Method for quantitative analysis. | Selected Ion Monitoring (SIM) for high sensitivity. nih.gov |
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of amino acids and their derivatives, offering high resolution and accuracy. preprints.org Unlike GC, HPLC does not require the analyte to be volatile, making it suitable for the direct analysis of many compounds or their derivatives. researchgate.net
Several HPLC methods have been developed for the separation of cysteine and related compounds. sielc.comnih.govresearchgate.net These methods often utilize reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The choice of column and mobile phase is critical for achieving adequate separation. nih.govdoi.org For instance, mixed-mode columns that combine reversed-phase and ion-exchange properties can be effective for retaining polar compounds like amino acids. sielc.com
Key aspects of HPLC analysis include:
Columns: A variety of columns are used, such as C18 columns for reversed-phase separations or specialized columns like normal-phase silica (B1680970) gel bonded diol columns. nih.govgoogle.com
Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to separate complex mixtures.
Detection: Since underivatized amino acids like this compound often lack a strong chromophore, UV detection can be challenging due to low sensitivity and potential interferences. researchgate.net Therefore, derivatization is frequently employed to attach a UV-absorbing or fluorescent tag to the molecule, a topic discussed in section 5.3. When UV detection is used for underivatized compounds, it is often performed at low wavelengths (e.g., 200 nm). sielc.com
Table 2: Example HPLC Conditions for Cysteine Analysis
| Parameter | Description |
| Column | Primesep 100 (mixed-mode) |
| Mobile Phase | Acetonitrile/Water (20/80) with 0.1% Sulfuric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 200 nm |
| Analytes | Cysteine, Cystine |
Data sourced from SIELC Technologies. sielc.com
Spectroscopic Characterization of this compound and its Products
Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of this compound and its various reaction products, including derivatives formed during analysis.
Ketimine derivatives can be formed by the reaction of an amino group with a ketone. While this is a potential derivatization route, the use of UV absorption spectroscopy for the detection of ketimine derivatives of this compound is not as commonly documented as for other derivatives. However, the principle relies on the introduction of a chromophore (a part of a molecule responsible for its color) as part of the derivatizing agent.
More commonly in amino acid analysis, derivatization with reagents like o-phthaldialdehyde (OPA) leads to the formation of highly fluorescent and UV-absorbing isoindole derivatives. diva-portal.org The UV spectra of these adducts are then used for detection. For OPA derivatives of amino acids, the optimal detection wavelength is typically around 338 nm. diva-portal.org The UV-visible spectrum provides information about the electronic transitions within the molecule and can be used for both qualitative and quantitative analysis in conjunction with HPLC. preprints.org
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques for the structural elucidation of organic molecules. nih.govpioneerpublisher.com
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. pioneerpublisher.com High-resolution MS can determine the molecular weight with high accuracy, allowing for the confident assignment of a molecular formula. researchgate.net Tandem MS (MS/MS) is particularly crucial for structural analysis. nih.gov In this technique, the intact molecular ion is fragmented, and the resulting fragmentation pattern provides a "fingerprint" that reveals details about the molecule's structure and connectivity. pioneerpublisher.comresearchgate.net MS is a highly sensitive technique that can be coupled with chromatographic separation methods like GC or HPLC for the analysis of complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic structure of a molecule. libretexts.org It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. msu.edu Key information derived from an NMR spectrum includes:
Chemical Shift: Indicates the chemical environment of each nucleus.
Peak Splitting (Spin-Spin Coupling): Reveals which atoms are bonded to each other. libretexts.org
Integration: Shows the relative number of nuclei of each type.
Together, 1D and 2D NMR experiments can be used to piece together the complete structure of an unknown compound, making it the definitive method for structure confirmation. nih.govnih.gov For this compound research, NMR is essential for verifying the structure of newly synthesized derivatives or for identifying unknown products from chemical reactions.
Derivatization Strategies for Enhanced Analytical Detection (e.g., o-Phthaldialdehyde adducts)
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.net For amino acids like this compound, derivatization is often necessary to enhance detection sensitivity, improve chromatographic separation, or increase volatility for GC analysis. psu.edunih.gov
A classic and widely used derivatization reagent for primary amines is o-Phthaldialdehyde (OPA) . nih.govresearchgate.net The reaction of OPA with a primary amine, which must be carried out in the presence of a thiol-containing compound such as 2-mercaptoethanol, yields a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole. diva-portal.orgnih.gov
The key advantages of OPA derivatization are:
Enhanced Sensitivity: The resulting isoindole adducts are highly fluorescent, allowing for very low detection limits when using an HPLC system equipped with a fluorescence detector. researchgate.net
Improved Chromatography: The derivatization can reduce the polarity of the amino acid, leading to better retention and separation in reversed-phase HPLC. researchgate.net
Specificity: OPA reacts specifically with primary amines, which can be an advantage in certain applications.
The reaction is typically rapid, often completed in minutes at room temperature in a basic buffer. diva-portal.org However, a drawback is the potential instability of the resulting derivatives, which requires careful control of reaction and injection times. researchgate.net The use of chiral thiols in the OPA reaction can also enable the separation of amino acid enantiomers. mdpi.com
Table 3: General Procedure for OPA Derivatization
| Step | Description | Purpose |
| 1. Reagent Preparation | An OPA solution is prepared, often in a borate (B1201080) buffer (pH ~9-10.7) containing a thiol like 2-mercaptoethanol. researchgate.netmdpi.com | To create the reactive medium for derivatization. |
| 2. Reaction | The amino acid sample is mixed with the OPA reagent. | To form the fluorescent isoindole adduct. |
| 3. Incubation | The mixture is allowed to react for a short period (e.g., 1-2 minutes). diva-portal.org | To ensure the derivatization reaction goes to completion. |
| 4. Stabilization (Optional) | An acid (e.g., acetic acid) may be added to stop the reaction and stabilize the derivative. diva-portal.org | To prevent degradation of the adduct before analysis. |
| 5. Analysis | The derivatized sample is injected into the HPLC system for separation and fluorescence detection. | To separate and quantify the analyte. |
Stable Isotope Labeling Techniques in this compound Analysis
Stable isotope labeling is a powerful technique in analytical chemistry, particularly when coupled with mass spectrometry (MS), for the precise quantification and identification of molecules in complex biological samples. numberanalytics.comwikipedia.org This approach involves the strategic replacement of one or more atoms in an analyte of interest, such as this compound, with their heavier, non-radioactive (stable) isotopes. wikipedia.org The resulting labeled compound is chemically identical to its natural counterpart but has a higher mass, allowing it to be distinguished by a mass spectrometer. chromatographyonline.com This mass difference serves as a unique tag for tracking and quantification. wikipedia.org
The primary advantage of using stable isotope-labeled internal standards is the significant improvement in analytical accuracy and precision. benthamdirect.comepa.gov When a known quantity of a labeled version of this compound is added to a sample at an early stage of preparation, it experiences the same processing, extraction losses, and ionization suppression or enhancement in the mass spectrometer as the unlabeled (endogenous) this compound. chromatographyonline.combenthamdirect.com By measuring the ratio of the MS signal from the unlabeled analyte to that of the labeled internal standard, researchers can accurately determine the concentration of the endogenous compound, effectively correcting for variations that occur during sample handling and analysis. amazonaws.comresearchgate.net
Common stable isotopes used for labeling amino acids and related compounds are chosen for their low natural abundance and compatibility with biological systems. oup.com These include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O). oup.comcreative-proteomics.com The synthesis of a labeled this compound standard would involve incorporating these isotopes through controlled chemical reactions. creative-peptides.com
Table 1: Common Stable Isotopes in Metabolite Labeling This interactive table provides details on the stable isotopes frequently used in labeling studies.
| Isotope | Natural Abundance (%) | Properties and Applications in MS Analysis |
|---|---|---|
| Carbon-13 (¹³C) | ~1.1% | Provides a distinct mass shift. It is chemically stable and does not typically affect chromatographic retention time. Widely used for creating internal standards for quantitative MS. wikipedia.org |
| Nitrogen-15 (¹⁵N) | ~0.37% | Ideal for labeling nitrogen-containing compounds like amino acids. Its incorporation provides a clear mass difference without significantly altering chemical properties. wikipedia.orgcreative-proteomics.com |
| Deuterium (²H) | ~0.015% | Offers a cost-effective way to label molecules. However, the larger relative mass increase can sometimes lead to a slight shift in chromatographic retention time (the "isotope effect"), which must be considered during method development. chromatographyonline.comutoronto.ca |
| Oxygen-18 (¹⁸O) | ~0.2% | Can be incorporated into carboxyl groups of amino acids through enzymatic reactions, providing a simple method for peptide and amino acid labeling post-extraction. oup.com |
While specific studies detailing the synthesis and application of a stable isotope-labeled this compound standard are not prevalent in publicly accessible literature, the methodology is well-established for related amino acids and metabolites. A relevant example is the analysis of aminoethylcysteine (B1238168) ketimine decarboxylated dimer (AECK-DD), a metabolite derived from a related pathway. In a study developing a quantitative method for AECK-DD, researchers synthesized a Carbon-13 labeled version (¹³C₂-AECK-DD) to serve as an internal standard for gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis.
The quantification was achieved using selected-reaction monitoring (SRM), a highly specific MS technique. In SRM, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. By defining these mass transitions for both the unlabeled analyte and its heavy isotope-labeled standard, a highly sensitive and specific detection method is created.
Table 2: Example of Mass Spectrometric Parameters for a Labeled Analyte This interactive table illustrates the mass transitions used in a GC-MS/MS method for a related compound and its stable isotope-labeled internal standard. A similar approach would be applied for this compound analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| Unlabeled Analyte (e.g., AECK-DD derivative) | 328 | 268 | Quantification of the endogenous compound in the sample. |
| Labeled Standard (e.g., ¹³C₂-AECK-DD derivative) | 330 | 270 | Internal standard for correcting analytical variability. |
This approach ensures that any fluctuations during the analytical process affect both the analyte and the standard equally, leading to a highly reliable quantification based on their signal ratio. Other techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are also widely used in proteomics and metabolomics, where cells are grown in media containing "heavy" amino acids to metabolically incorporate the label into all proteins and metabolites. chempep.comnih.gov This allows for differential analysis between two cell populations (e.g., treated vs. untreated) and demonstrates the broad utility of stable isotopes in quantitative biological research. creative-peptides.comnih.gov For this compound research, the development and use of a dedicated stable isotope-labeled standard would be the gold standard for accurate quantification in biological matrices. amazonaws.com
Vi. Theoretical and Computational Studies of Aminopropylcysteine
Molecular Modeling and Simulation of Aminopropylcysteine Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for understanding how it interacts with biological macromolecules, such as proteins. Simulations can reveal the specific forces driving these interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic effects, providing a dynamic picture of the molecular recognition process.
Protein-ligand docking is a computational method that predicts the preferred orientation of a ligand (like an this compound derivative) when bound to a protein target to form a stable complex nih.gov. This technique is instrumental in structure-based drug design and involves sampling numerous conformations of the ligand within the protein's binding site and scoring them based on their binding energy nih.govnih.gov. For cysteine derivatives, docking studies have been successfully used to predict interactions with key protein targets, such as the active sites of cysteine proteases mdpi.com. The binding affinity, often expressed in kcal/mol, indicates the stability of the protein-ligand complex. For example, studies on cysteine-based sulphonamide derivatives have identified compounds with strong binding affinities to bacterial and fungal protein targets, comparable to or even better than existing drugs like penicillin and ketoconazole nih.gov.
| Compound | Protein Target | Binding Affinity (kcal/mol) | Reference Compound | Reference Affinity (kcal/mol) |
|---|---|---|---|---|
| Cysteine-sulphonamide Derivative 3 | Bacterial Target | -10.95 | Penicillin | -10.89 |
| Cysteine-sulphonamide Derivative 4 | Fungal Target | -10.62 | Ketoconazole | -10.85 |
| Theaflavin | SARS-CoV-2 nsp10-nsp16 | -11.8 | - | - |
| Catechin | SARS-CoV-2 nsp10-nsp16 | -9.2 | - | - |
Following docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and to study the dynamic behavior of the protein-ligand complex in a simulated physiological environment nih.gov. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves over time nih.gov. These simulations are essential for assessing the stability of the predicted interactions and observing conformational changes in both the protein and the ligand nih.gov. For instance, MD simulations have been used to study proteins with post-translationally modified cysteines, revealing how lipid modifications affect protein localization and interaction with cell membranes nih.gov. Key metrics such as Root Mean Square Deviation (RMSD) are used to evaluate the stability of the complex during the simulation nih.gov.
The biological function of a molecule is intrinsically linked to its three-dimensional structure or conformation. The modification of a cysteine residue within a protein, for example by oxidation or the addition of a group like an aminopropyl moiety, can significantly alter the local electrostatic and steric environment nih.gov. These changes can, in turn, induce shifts in the protein's conformational ensemble, affecting its function nih.gov. Computational methods allow for the exploration of these conformational changes. By simulating the modified protein in an aqueous environment, researchers can identify the most stable conformations and the pathways of transition between them. Such analyses have shown that functionally important cysteine residues are often located in specific structural motifs, and modifications can reorganize the network of non-covalent interactions within the protein, leading to global conformational changes nih.gov. These modifications can influence processes like substrate binding, the resolution of intermediates, or product release nih.gov. The formation of persulfide groups (-SSH) from the thiol groups (-SH) of cysteine residues is one such post-translational modification that influences protein conformation and function mdpi.com.
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of chemical reactions scienceopen.com. These methods, including Density Functional Theory (DFT), are used to study the electronic structure of molecules and compute properties such as reaction energies and activation barriers acs.org. For reactions involving this compound, QC calculations can elucidate detailed mechanisms, including the role of its thiol group as a nucleophile. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the reactive center of a system (e.g., the cysteine residue and its substrate) with high-level QC, while the surrounding protein and solvent are modeled with more computationally efficient molecular mechanics force fields nih.gov.
A key application of quantum chemistry is the characterization of reaction pathways and the identification of transition states—the highest energy point along a reaction coordinate nih.gov. The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate. Computational studies on cysteine proteases have used QM/MM simulations to map the free energy surfaces of both the acylation and deacylation steps of peptide hydrolysis nih.gov. These studies can determine whether a reaction proceeds through a stable intermediate or a concerted mechanism, where bond-breaking and bond-forming occur simultaneously nih.govresearchgate.net. For example, quantum chemical computations on the reaction of aziridine derivatives with a model thiolate revealed that adding an N-formyl group significantly lowers the reaction barrier for ring-opening, providing a basis for the rational design of more potent inhibitors nih.govresearchgate.net. Such calculations confirm that the addition of a thiolate to an electrophile is often the rate-determining step in reactions relevant to covalent drug design acs.org.
| Reagent | Reaction Type | ΔH (kJ/mol) | ΔG (kJ/mol) |
|---|---|---|---|
| N-methylmaleimide | Michael Addition | -67.93 | -55.92 |
| 2-methyloxirane | Ring Opening | -90.81 | -77.84 |
| α-bromoacetic acid | Alkylation | -58.85 | -45.74 |
| α-bromoacetamide | Alkylation | -56.12 | -43.27 |
| 2,4-dinitrofluorobenzene (DNFB) | Nucleophilic Aromatic Substitution | -62.83 | -50.51 |
Computational Chemistry Approaches for Rational Design of this compound Analogs
Rational drug design aims to create new molecules with specific biological activity based on an understanding of the molecular target. Computational chemistry is central to this process nih.gov. When designing analogs of this compound, for instance to act as inhibitors for cysteine proteases, a variety of computational strategies are employed nih.govnih.gov. Structure-based design uses the 3D structure of the target protein to design ligands that fit snugly into the binding site and form favorable interactions. Techniques like molecular docking are used to screen virtual libraries of compounds and prioritize candidates for synthesis nih.gov. Ligand-based approaches, such as quantitative structure-activity relationship (QSAR) studies, are used when the protein structure is unknown. These methods build a statistical model that correlates the chemical structures of known active compounds with their biological activity oup.com. By combining these approaches, researchers can design novel inhibitors with improved potency and selectivity nih.govacs.orgstanford.edu. For example, by understanding the mechanism of inhibition through quantum chemical calculations, aziridine-containing compounds were rationally designed to be highly potent, irreversible inhibitors of the cysteine protease cathepsin L nih.govresearchgate.net.
Q & A
Q. What integrated methodologies are optimal for elucidating this compound’s mechanism of action in complex pathways?
- Methodological Answer :
- Multi-omics integration : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) to identify pathway perturbations.
- CRISPR/Cas9 screening : Knock out candidate target genes (e.g., Nrf2, Keap1) to assess functional dependency.
- Kinetic modeling : Develop rate equations for enzyme inhibition/activation and fit to experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
